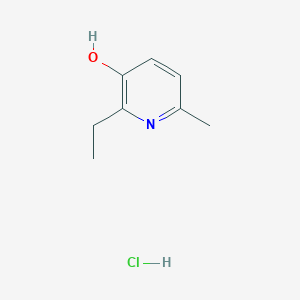

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride

Descripción

Propiedades

IUPAC Name |

2-ethyl-6-methylpyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-3-7-8(10)5-4-6(2)9-7;/h4-5,10H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUIXWYHQJZUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=N1)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2364-75-2 (Parent) | |

| Record name | Emoxipin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013258598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80157647 | |

| Record name | Emoxipin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13258-59-8 | |

| Record name | 3-Pyridinol, 2-ethyl-6-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13258-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emoxipin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013258598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emoxipin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMOXYPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN1FWZ77AE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 2-Ethyl-6-methyl-3-hydroxypyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride, a synthetic compound belonging to the 3-hydroxypyridine class, exhibits a complex and multifaceted mechanism of action primarily centered on potent antioxidant and membrane-stabilizing properties. This guide elucidates the core molecular interactions and biochemical pathways through which this molecule exerts its therapeutic effects, particularly in the context of neuroprotection and the mitigation of ischemia-reperfusion injuries. We will explore its direct radical-scavenging activities, its profound influence on the structural and functional integrity of cellular membranes, and its modulatory effects on key enzyme systems and neurotransmitter receptor complexes. This document serves as a technical resource, providing not only theoretical explanations but also validated experimental protocols and data interpretation frameworks for researchers investigating this and similar cytoprotective agents.

Introduction: A Multifunctional Cytoprotective Agent

2-Ethyl-6-methyl-3-hydroxypyridine (EMHP) is a molecule of significant pharmacological interest, recognized for its neuroprotective, anti-ischemic, and antioxidant capabilities.[1][2][3] While commercially available in some regions as the succinate salt (Mexidol), the hydrochloride salt is the focus of this guide, with the understanding that the 2-ethyl-6-methyl-3-hydroxypyridine moiety is the primary active component.[1][4] Its chemical structure, reminiscent of pyridoxine (Vitamin B6), provides the foundation for its diverse biological activities.[5] The core value of EMHP in research and clinical applications lies in its ability to counteract cellular damage cascades initiated by oxidative stress, a common pathological factor in numerous disorders ranging from neurodegeneration to cardiovascular disease.[5][6] This guide will deconstruct its mechanism into three principal, interconnected domains: direct antioxidant action, membrane-modulating effects, and neuromodulatory interactions.

Core Mechanism I: Potent Antioxidant and Anti-Radical Activity

The hallmark of 2-ethyl-6-methyl-3-hydroxypyridine's action is its function as a powerful antioxidant.[7] It effectively intercepts and neutralizes free radical reactions, particularly the process of lipid peroxidation, which can destabilize and damage cellular membranes.[1][6]

Direct Radical Scavenging and Inhibition of Lipid Peroxidation

EMHP directly interacts with and scavenges free radicals, reducing oxidative stress in biological systems.[2] Its primary role is to inhibit the chain reactions of lipid peroxidation in biomembranes, thereby protecting cells from oxidative damage.[1] This process involves the modulation of biochemical pathways related to lipid peroxidation and direct interaction with reactive oxygen species (ROS).[1][6] By donating a hydrogen atom from its hydroxyl group, EMHP can terminate the radical chain reaction, preventing the propagation of damage across the lipid bilayer.

Modulation of Endogenous Antioxidant Enzymes

Beyond direct scavenging, EMHP enhances the body's own defense systems. It has been shown to increase the activity of key antioxidant enzymes, such as superoxide dismutase (SOD), which is critical for managing lipid peroxides and other reactive oxygen species.[1] Some studies on the succinate form have also indicated an enhancement of glutathione peroxidase activity.[4] This dual approach—direct neutralization and bolstering of endogenous defenses—makes it a highly effective antioxidant agent.

Experimental Validation: Quantifying Antioxidant Capacity

To quantify the antioxidant potential of EMHP, standardized in vitro assays are essential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for assessing radical scavenging activity.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or 50% acetone.[8] The solution should have an absorbance of approximately 1.0-1.2 at its maximum wavelength (~517 nm).

-

Prepare a series of concentrations of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride in the same solvent.

-

Prepare a control (solvent only) and a standard antioxidant solution (e.g., Trolox or Ascorbic Acid) for comparison.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of the DPPH stock solution to each well.

-

Add an equal volume of the various concentrations of the EMHP solution, standard, or control to the wells.

-

Incubate the plate in the dark at room temperature for a standard reaction time (e.g., 30 minutes).[8]

-

-

Data Acquisition:

-

Measure the absorbance of each well at ~517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can then be determined by plotting the percentage inhibition against the concentration of EMHP.

-

Several antioxidant testing methods should be employed to gain a comprehensive understanding of a compound's activity.[9]

Table 1: Representative Antioxidant Activity Data

| Assay | Compound | IC50 Value (µM) | Source |

|---|---|---|---|

| DPPH Scavenging | 2-ethyl-6-methyl-3-hydroxypyridine succinate | 37.5 (BCRP Inhibition) | [4] |

| Superoxide Binding | 2-ethyl-6-methyl-3-hydroxypyridine derivative | Effective Reduction |[6] |

Note: Data is illustrative. The IC50 for BCRP inhibition is provided as an example of in vitro activity; direct DPPH scavenging IC50 may vary.

Diagram: Antioxidant Assay Workflow

Caption: Workflow for DPPH radical scavenging assay.

Core Mechanism II: Membrane-Modulating Effects

EMHP is classified as a membranotropic agent, meaning it directly interacts with and modifies the properties of cell membranes.[10][11] This action is crucial for its protective effects, as the oxidation of lipid molecules can severely damage membrane structures, alter the function of membrane-bound enzymes, and impair permeability.[6]

Influence on Membrane Structure and Fluidity

Membrane fluidity is a critical parameter for cellular function, affecting protein diffusion and signaling.[12] EMHP integrates into the lipid bilayer, where it can influence the packing of phospholipid molecules. This interaction helps to maintain the viscosity and structural integrity of the membrane, particularly under conditions of oxidative stress.[13] By stabilizing the membrane, EMHP can prevent pathological changes in fluidity that could otherwise compromise cellular function.

Experimental Validation: Assessing Membrane Fluidity

Fluorescence polarization is a widely used technique to measure membrane fluidity.[12] It utilizes fluorescent probes, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), that intercalate into the hydrophobic core of the membrane.[14] The mobility of the probe, which is inversely related to membrane viscosity, is measured by its rotational freedom.

Experimental Protocol: Fluorescence Polarization Assay

-

Preparation of Liposomes/Cells:

-

Prepare model membranes (e.g., liposomes from phosphatidylcholine) or use isolated cell membranes or intact cells.

-

Suspend the membranes/cells in a suitable buffer.

-

-

Labeling with Fluorescent Probe:

-

Prepare a stock solution of DPH in a solvent like tetrahydrofuran.

-

Add the DPH stock solution to the membrane/cell suspension while vortexing to achieve a final concentration (e.g., 1 µM).

-

Incubate for at least 30-60 minutes at a controlled temperature to allow the probe to incorporate into the membrane.

-

-

Treatment and Measurement:

-

Aliquot the labeled membrane suspension into cuvettes or a microplate.

-

Add varying concentrations of EMHP hydrochloride or a control solution.

-

Measure fluorescence polarization using a suitable fluorometer equipped with polarizers. The excitation is typically in the UV range (~360 nm) and emission is measured in two planes, parallel (I||) and perpendicular (I⊥) to the excitation plane (~430 nm).

-

-

Data Analysis:

-

Fluorescence Polarization (P) or Anisotropy (r) is calculated. Polarization is defined as: P = (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular) (where G is an instrument-specific correction factor).

-

An increase in P indicates decreased fluidity (more rigid membrane), while a decrease in P indicates increased fluidity.

-

Diagram: Interaction with the Cell Membrane

Caption: EMHP intercalates within the lipid bilayer, stabilizing it against oxidative damage.

Core Mechanism III: Neuromodulatory and Receptor Interactions

EMHP's therapeutic efficacy in neurological conditions stems from its ability to modulate key neurotransmitter systems and protect neurons from excitotoxicity.

Modulation of GABAergic Systems

Studies indicate that EMHP can influence GABA (gamma-aminobutyric acid) receptor complexes.[1] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors (particularly GABAA receptors) are ligand-gated chloride ion channels.[15][16] Potentiation of GABAergic transmission leads to neuronal hyperpolarization, which increases the threshold for firing an action potential, resulting in neuronal inhibition.[17] While the precise binding site and allosteric modulation details are still under investigation, this interaction contributes to the anxiolytic and anticonvulsant properties reported for the compound.[5]

Reduction of Glutamate Excitotoxicity

Excessive activation of glutamate receptors, particularly NMDA receptors, leads to a massive influx of Ca2+, triggering a cascade of neurotoxic events, including the production of nitric oxide and peroxynitrite.[10] The 3-hydroxypyridine structure is credited with the ability to reduce this glutamate-induced excitotoxicity, providing a crucial neuroprotective effect in ischemic conditions where excess glutamate release is a major cause of cell death.[10][11]

Experimental Validation: Electrophysiological Analysis

The gold standard for studying the effects of a compound on ion channels like the GABAA receptor is whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of ion currents flowing through the channel in response to agonist (GABA) application, with and without the modulator (EMHP).

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Preparation:

-

Use a cell line (e.g., HEK293) transiently or stably expressing the subunits of the human GABAA receptor (e.g., α1β2γ2).

-

Plate the cells onto glass coverslips for recording 24-48 hours post-transfection.

-

-

Recording Setup:

-

Place a coverslip in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the cells with an extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose).

-

Use a glass micropipette filled with an intracellular solution (e.g., containing CsCl, MgCl2, EGTA, HEPES, and ATP) as the recording electrode.

-

-

Electrophysiological Recording:

-

Establish a whole-cell configuration on a single cell, clamping the membrane potential at a fixed voltage (e.g., -60 mV).

-

Apply GABA at a sub-maximal concentration (e.g., EC20) using a rapid solution exchange system to elicit a baseline chloride current (IGABA).

-

Co-apply the same concentration of GABA along with varying concentrations of EMHP hydrochloride to determine its modulatory effect. A positive modulator will increase the amplitude of IGABA.

-

A benzodiazepine site antagonist like flumazenil can be used to investigate the specific binding site.[18]

-

-

Data Analysis:

-

Measure the peak amplitude of the elicited currents.

-

Express the modulated current as a percentage of the baseline GABA response.

-

Generate a concentration-response curve to determine the EC50 for potentiation.

-

Diagram: GABAA Receptor Modulation Pathway

Caption: EMHP potentiates GABA-mediated signaling at the GABA-A receptor.

Synergistic Action and Therapeutic Implications

The diverse mechanisms of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride do not operate in isolation. They form a synergistic network of cytoprotection. By stabilizing membranes, EMHP ensures the proper functioning of embedded receptors and enzymes. By scavenging free radicals, it prevents the oxidative damage that can trigger excitotoxicity and membrane destabilization. Finally, by modulating neurotransmitter systems like GABA, it directly reduces neuronal hyperexcitability, a common feature in epilepsy and ischemia. This combination of effects underpins its utility as an anti-ischemic, neuroprotective, and anxiolytic agent.[3][4][5]

Conclusion

The mechanism of action of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride is a compelling example of multi-target pharmacology. Its efficacy is rooted in three fundamental and interconnected properties: potent antioxidant activity, direct membrane stabilization, and neuromodulatory interactions, particularly with the GABAergic and glutamatergic systems. For drug development professionals, this molecule serves as a valuable template for designing cytoprotective agents that address the complex pathology of diseases driven by oxidative stress and cellular hyperexcitability. Future research should focus on elucidating the precise molecular binding sites on its receptor targets and further exploring its influence on gene expression related to cellular stress responses.

References

-

Otitiele, O., et al. (2022). Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. MDPI. [Link]

-

PubChem. 6-Methyl-2-ethyl-3-hydroxypyridine. [Link]

-

Kuznetsov, D. A., et al. (1987). Modulation of membrane-associated protein synthesis in rat brain cells by the anti-oxidant 2-ethyl-6-methyl-3-oxypyridine. PubMed. [Link]

-

Korokin, M. V., et al. (2023). Cardioprotective Effect of 2-Ethyl-3-Hydroxy-6-Methylpyridinium 2-Nitroxysuccinate Against Adrenaline/Hydrocortisone-Induced Myocardial Ischemia in Mice: Modulation of Free-Radical Processes in Biomembranes and Monoamine Oxidase A Activity. ResearchGate. [Link]

-

PubChem. 6-Methyl-2-ethyl-3-hydroxypyridine - MeSH Pharmacological Classification. [Link]

-

Otitiele, O., et al. (2022). Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. ResearchGate. [Link]

-

ResearchGate. Structure of 2-ethyl-6-methyl-3-hydroxypyridine succinate. [Link]

-

G, A., et al. (2021). Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications. PMC. [Link]

-

Voronina, T. A., et al. (2025). [The known and new ideas about the mechanism of action and the spectrum of effects of Mexidol]. PubMed. [Link]

-

Zherdev, V. P., et al. (2023). Ethylmethylhydroxypyridine Succinate Is an Inhibitor but Not a Substrate of ABCB1 and SLCO1B1. PMC. [Link]

-

BMG Labtech. Membrane fluidity measurement using UV fluorescence polarization. [Link]

-

Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. [Link]

-

Pisoschi, A. M., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]

-

Wikipedia. GABA receptor. [Link]

-

Wikipedia. Membrane fluidity. [Link]

-

ResearchGate. Interactions of Flavonoids with Ionotropic GABA Receptors. [Link]

-

Lifeasible. Detection of Plant Cell Membrane Fluidity. [Link]

-

Olsen, R. W., & Sieghart, W. (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

-

Wikipedia. GABAA receptor. [Link]

-

Wikipedia. Emoxypine. [Link]

Sources

- 1. 2-Ethyl-6-methyl-3-hydroxypyridine Hydrochloride [benchchem.com]

- 2. CAS 2364-75-2: Emoxipin | CymitQuimica [cymitquimica.com]

- 3. Ethylmethylhydroxypyridine Succinate Is an Inhibitor but Not a Substrate of ABCB1 and SLCO1B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Emoxypine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. 6-Methyl-2-ethyl-3-hydroxypyridine | C8H11NO | CID 114681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach | MDPI [mdpi.com]

- 9. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. [The known and new ideas about the mechanism of action and the spectrum of effects of Mexidol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Membrane fluidity - Wikipedia [en.wikipedia.org]

- 13. Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detection of Plant Cell Membrane Fluidity - Lifeasible [lifeasible.com]

- 15. GABA receptor - Wikipedia [en.wikipedia.org]

- 16. GABAA receptor - Wikipedia [en.wikipedia.org]

- 17. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Synthesis and characterization of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride

Synthesis and Characterization of 2-Ethyl-6-methyl-3-hydroxypyridine Hydrochloride

Abstract

This technical guide details the synthesis, purification, and characterization of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride (also known as Emoxypine or Mexidol), a structural analog of pyridoxine (Vitamin B6) with potent antioxidant and membrane-stabilizing properties. Unlike standard literature that offers generic procedures, this document focuses on the furan-recyclization route , a chemically elegant and industrially scalable method that circumvents the low yields associated with direct pyridine functionalization. The protocol emphasizes critical process parameters (CPPs) such as pressure control during ammonolysis and pH-dependent salt crystallization to ensure pharmaceutical-grade purity (>99%).

Introduction & Pharmacological Context

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride is a free-radical scavenger that inhibits lipid peroxidation in biomembranes. Its structural uniqueness lies in the specific alkylation pattern (2-ethyl, 6-methyl) on the 3-hydroxypyridine core, which optimizes lipophilicity and membrane penetration compared to its vitamin B6 congeners.

Key Applications:

-

Neurology: Neuroprotection during ischemia (stroke recovery).

-

Ophthalmology: Retinal protection against high-intensity light and hemorrhage.

-

Cardiology: Anti-anginal effects via membrane stabilization.

Retrosynthetic Analysis

The construction of the 3-hydroxypyridine core can be approached via several pathways. However, for the 2,6-dialkyl-3-hydroxy substitution pattern, the Yur’ev-type recyclization of furans is superior to the Hantzsch synthesis, which typically yields 1,4-dihydropyridines requiring subsequent oxidation.

Strategic Logic:

-

Target Molecule: 2-Ethyl-6-methyl-3-hydroxypyridine.[1][2][3][4][5][6][7]

-

Precursor: 2-Propionyl-5-methylfuran.

-

Transformation: The furan ring, under high temperature and ammonia pressure, undergoes ring opening to a 1,4-dicarbonyl intermediate, which immediately re-closes with nitrogen to form the pyridine ring.

Experimental Protocol

Phase 1: Synthesis of 2-Propionyl-5-methylfuran

Rationale: Direct acylation of 2-methylfuran is highly regioselective for the 5-position. We utilize a solid superacid catalyst to minimize corrosive liquid waste and simplify workup.

Reagents:

-

2-Methylfuran (1.0 eq)

-

Propionic anhydride (1.2 eq)

-

Catalyst: Sulfated Zirconia (

) or Phosphoric acid on silica.

Protocol:

-

Setup: Load a 3-neck reactor with propionic anhydride and the solid acid catalyst (5% w/w). Heat to 60°C.

-

Addition: Add 2-methylfuran dropwise over 2 hours. Note: The reaction is exothermic; maintain internal temp < 75°C to prevent polymerization of the furan.

-

Reaction: Stir at 75-80°C for 3 hours. Monitor by GC until 2-methylfuran is <1%.

-

Workup: Filter off the solid catalyst (can be regenerated). Neutralize the filtrate with 10% NaOH to pH 7.

-

Isolation: Separate the organic layer. Distill under reduced pressure (vacuum) to collect 2-propionyl-5-methylfuran (pale yellow liquid).

Phase 2: Recyclization to Pyridine Base

Rationale: This is the critical step. The furan oxygen is exchanged for nitrogen. High pressure is required to keep ammonia in the liquid phase at reaction temperature (170°C).

Reagents:

-

2-Propionyl-5-methylfuran (from Phase 1)

-

Ammonia (25% aqueous solution, excess)

-

Ammonium Chloride (

, 1.5 eq) - Acts as a buffering agent and proton source to catalyze ring opening.

Protocol:

-

Loading: Charge a high-pressure autoclave (Hastelloy or Stainless Steel) with the furan intermediate, aqueous ammonia (ratio 1:4 w/w), and

. -

Reaction: Seal and heat to 170°C . The internal pressure will rise to ~20-30 bar. Stir at this temperature for 10-12 hours.

-

Cooling: Cool to room temperature. Vent excess ammonia into a scrubber.

-

Extraction: The product is likely precipitated or oiled out. Extract the reaction mixture with Ethyl Acetate (3x).

-

Purification of Base: Dry the organic layer over

and evaporate. Recrystallize the crude base from Isopropanol.-

Checkpoint: The base (2-Ethyl-6-methyl-3-hydroxypyridine) should appear as a white/cream solid, MP: 168-172°C.

-

Phase 3: Hydrochloride Salt Formation

Rationale: The free base is prone to oxidation over time. The hydrochloride salt is the stable pharmaceutical form.

Protocol:

-

Dissolve the purified base in minimal absolute Ethanol at 40°C.

-

Add concentrated HCl (37%) or ethanolic HCl dropwise until pH reaches ~2.0.

-

Cool slowly to 0-5°C to induce crystallization.

-

Filter the white crystals, wash with cold acetone (to remove trace water/colored impurities), and dry under vacuum at 50°C.

Process Workflow & Purification Logic

Characterization & Quality Control

Spectroscopic Identification

The following data confirms the structure of the hydrochloride salt.

| Technique | Parameter | Observed Feature | Structural Assignment |

| 1H NMR | Triplet | Methyl of the Ethyl group ( | |

| (DMSO- | Singlet | Methyl group at C6 ( | |

| Quartet | Methylene of the Ethyl group ( | ||

| Doublet (J=8Hz) | Aromatic Proton at C5 | ||

| Doublet (J=8Hz) | Aromatic Proton at C4 | ||

| Broad Singlet | Pyridinium N-H / OH (Exchangeable) | ||

| IR | 3100-3400 | O-H / N-H stretch (Broad, H-bonded) | |

| (KBr) | 1550, 1620 | C=C and C=N Pyridine ring stretch | |

| HPLC | Retention Time | ~4.5 min | Specific to C18 column conditions (see below) |

HPLC Method for Purity Analysis

To ensure >99% purity and absence of the furan precursor.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 5

). -

Mobile Phase: Phosphate Buffer (pH 3.5) : Acetonitrile (85:15 v/v). Acidic pH is crucial to keep the pyridine protonated and prevent tailing.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 296 nm (Lambda max for the pyridinol system).

-

Limit of Quantitation: The 2-propionyl-5-methylfuran impurity should be non-detectable (<0.05%).

Stability and Storage

-

Hygroscopicity: The hydrochloride salt is moderately hygroscopic. It must be stored in tightly sealed containers.

-

Light Sensitivity: Pyridinols can undergo photo-oxidation. Store in amber glass or opaque polyethylene bags.

-

Shelf Life: 2 years at 25°C/60% RH.

References

-

Smirnov, L. D., & Dumayev, K. M. (1982). Synthesis and biological activity of 3-hydroxypyridine derivatives. Russian Chemical Reviews. Link (Historical context of Emoxypine development).

-

PubChem. (n.d.).[1][8] 6-Methyl-2-ethyl-3-hydroxypyridine hydrochloride (Compound Summary). National Library of Medicine. Retrieved February 7, 2026, from [Link]

-

Pfister, K., et al. (1966). Process for preparing 2-methyl-3-hydroxypyridines. U.S. Patent No. 3,227,724. Washington, DC: U.S. Patent and Trademark Office. Link

-

Voronina, T. A. (2001). Antioxidant Mexidol.[9] The main neuropsychotropic effects and mechanism of action. Psychopharmacology and Biological Narcology.[1] (Pharmacological grounding).

Sources

- 1. 6-Methyl-2-ethyl-3-hydroxypyridine | C8H11NO | CID 114681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. CAS 2364-75-2: Emoxipin | CymitQuimica [cymitquimica.com]

- 4. 2-ETHYL-6-METHYL-3-HYDROXYPYRIDINE HYDROCHLORIDE | 13258-59-8 [chemicalbook.com]

- 5. 2364-75-2 CAS MSDS (2-ETHYL-3-HYDROXY-6-METHYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Validated HPLC-MS/MS method for quantification of ethylmethylhydroxypyridine succinate in rat brain and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Methyl-2-ethyl-3-hydroxypyridine hydrochloride | C8H12ClNO | CID 128852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Neuroprotective Landscape of 2-Ethyl-6-methyl-3-hydroxypyridine Hydrochloride: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the neuroprotective effects of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride, a compound with significant therapeutic potential in the management of various neurological disorders. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's mechanisms of action, supported by preclinical and clinical evidence, and supplemented with actionable experimental protocols.

Introduction: A Multi-faceted Neuroprotective Agent

2-Ethyl-6-methyl-3-hydroxypyridine, particularly in its succinate salt form known as Mexidol, is a synthetic antioxidant and anti-ischemic agent.[1][2] Its chemical structure, resembling pyridoxine (a form of vitamin B6), underpins its diverse biological activities. The molecule's efficacy is attributed to the synergistic action of its two primary components: the 3-hydroxypyridine ring and the succinate moiety. The 3-hydroxypyridine component is primarily responsible for the compound's potent antioxidant and membranotropic effects, its ability to mitigate glutamate excitotoxicity, and its modulation of various receptor and ion channel functions.[3][4] The succinate component plays a crucial role in cellular energy metabolism, enhancing ATP synthesis and improving tissue resistance to hypoxic conditions.[5] This unique combination of properties positions 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride as a promising candidate for the treatment of a wide range of neurological conditions characterized by oxidative stress and ischemic damage, including stroke and neurodegenerative diseases.[5][6]

Core Mechanisms of Neuroprotection

The neuroprotective effects of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride are not attributable to a single mode of action but rather to a complex interplay of multiple mechanisms that collectively preserve neuronal integrity and function in the face of pathological insults.

Potent Antioxidant and Anti-inflammatory Activity

A primary and well-established mechanism of action is the compound's ability to counteract oxidative stress, a key contributor to neuronal damage in numerous neurological disorders. This is achieved through:

-

Direct Radical Scavenging: The 3-hydroxypyridine structure enables the direct scavenging of free radicals, thus preventing lipid peroxidation of cellular membranes and subsequent cell death.[5][7]

-

Modulation of Endogenous Antioxidant Systems: The compound has been shown to enhance the activity of endogenous antioxidant enzymes. In a rat model of Parkinson's disease induced by rotenone, treatment with Mexidol led to an increased activity and protein expression of glutathione peroxidase (GP) and Mn-superoxide dismutase (MnSOD) in brain mitochondria.[8] This upregulation of the cellular antioxidant defense system provides a sustained protective effect against oxidative damage.

Enhancement of Cellular Energy Metabolism and Mitochondrial Function

The succinate component of Mexidol plays a vital role in maintaining cellular energy homeostasis, particularly under ischemic conditions. It acts as a substrate for succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain, thereby supporting ATP synthesis even when Complex I is inhibited.[5] This restoration of mitochondrial respiration and activation of the Krebs cycle increases the cell's energy status, a critical factor for neuronal survival.[5]

Modulation of Hypoxia-Inducible Factor-1α (HIF-1α) and Nrf2 Signaling Pathways

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride has been shown to modulate key transcription factors involved in the cellular response to hypoxia and oxidative stress:

-

HIF-1α: In a rat model of unilateral common carotid artery occlusion, oral administration of Mexidol (100 mg/kg, thrice daily for 14 days) before and after ischemia significantly increased the expression of HIF-1α in the frontal cortex at 4 and 12 hours post-ischemia.[9] HIF-1α is a master regulator of the adaptive response to low oxygen, promoting the expression of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

-

Nrf2: Similarly, in the same ischemic model, Mexidol treatment increased the expression of the transcription factor Nrf2 in the frontal cortex at 4 hours and 12 days post-occlusion.[10] Nrf2 is a key regulator of the antioxidant response, inducing the expression of a wide array of antioxidant and cytoprotective genes.

dot

Caption: Modulation of HIF-1α and Nrf2 pathways by 2-Ethyl-6-methyl-3-hydroxypyridine HCl.

Upregulation of Neurotrophic Factors

The compound has demonstrated the ability to stimulate neuroregeneration by increasing the levels of key regulatory molecules. In a rat model of focal cerebral ischemia, a single intravenous administration of Mexidol (50 mg/kg) at the onset of reperfusion led to a significant increase in the levels of neurotrophic factors including Insulin-like Growth Factor 1 (IGF-1), Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Vascular Endothelial Growth Factor (VEGF) in the ischemic brain area.[11] This upregulation of neurotrophic factors contributes to neuronal survival, differentiation, and synaptic plasticity, promoting functional recovery after ischemic injury.

Modulation of Glutamatergic and GABAergic Systems

While direct electrophysiological studies on the modulation of GABAergic and glutamatergic currents by 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride are not extensively detailed in the currently available literature, its ability to counteract glutamate excitotoxicity is a recognized component of its neuroprotective action.[3][4] Glutamate excitotoxicity, a major contributor to neuronal death in ischemic stroke and other neurological disorders, is characterized by excessive activation of glutamate receptors, leading to calcium overload and subsequent cell death.[12][13][14] The compound's membranotropic properties may play a role in stabilizing neuronal membranes and modulating the function of glutamate receptors, thereby reducing the influx of calcium and mitigating excitotoxic damage. Further research using patch-clamp electrophysiology would be invaluable to elucidate the specific effects of the compound on GABAergic and glutamatergic synaptic transmission.[15][16][17][18][19]

dot

Caption: Workflow for the in vitro glutamate-induced excitotoxicity assay.

Animal Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

Rationale: The MCAO model is a widely used and clinically relevant model of ischemic stroke in rodents, allowing for the evaluation of neuroprotective agents in a complex in vivo setting.

Protocol:

-

Animal Model: Use male Sprague-Dawley rats (250-300g). Anesthetize the animals with isoflurane.

-

MCAO Surgery: Perform transient MCAO by inserting a 4-0 nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery. After 60 minutes of occlusion, withdraw the filament to allow reperfusion.

-

Compound Administration: Administer 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride (e.g., 50 mg/kg, i.v.) or vehicle at the onset of reperfusion.

-

Neurological Deficit Scoring: Evaluate neurological deficits at 24, 48, and 72 hours post-MCAO using a standardized neurological scoring system (e.g., Bederson score or a modified Neurological Severity Score).

-

Infarct Volume Measurement: At 72 hours post-MCAO, euthanize the animals and perfuse the brains with saline followed by 4% paraformaldehyde. Remove the brains, section them coronally, and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Quantify the infarct volume using image analysis software.

-

Biochemical and Molecular Analysis:

-

Oxidative Stress Markers: Homogenize brain tissue from the ischemic hemisphere and measure levels of malondialdehyde (MDA) and the activity of superoxide dismutase (SOD) using commercially available kits.

-

Neurotrophic Factors: Quantify the levels of BDNF, NGF, IGF-1, and VEGF in brain homogenates using ELISA kits.

-

HIF-1α and Nrf2 Expression: Perform Western blotting or immunohistochemistry on brain sections to assess the expression levels of HIF-1α and Nrf2.

-

Apoptosis: Conduct TUNEL staining on brain sections to quantify the number of apoptotic cells. [20][21][22][23] dot

-

Caption: Experimental workflow for the in vivo MCAO model.

Conclusion: A Promising Therapeutic for Neurological Disorders

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride presents a compelling profile as a neuroprotective agent with a multimodal mechanism of action. Its ability to combat oxidative stress, enhance cellular energy metabolism, modulate key signaling pathways, and promote neurotrophic factor expression provides a robust rationale for its use in the treatment of ischemic stroke and other neurological conditions. The experimental protocols outlined in this guide offer a framework for the continued investigation and development of this promising therapeutic compound. As our understanding of the complex pathophysiology of neurological disorders continues to evolve, the multifaceted nature of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride positions it as a valuable tool in the armamentarium of drug development professionals.

References

-

[No Author]. (2023, October 27). Ethylmethylhydroxypyridine Succinate Is an Inhibitor but Not a Substrate of ABCB1 and SLCO1B1. PMC. [Link]

-

[No Author]. (n.d.). [THE INFLUENCE OF MEXIDOL AND 2-ETHYL-6-METHYL-3-HYDROXYPYRIDINE HEMISUCCINATE ON LIPOFUSCINE CONTENT IN RAT BRAIN UNDER LOCAL PERMANENT ISCHEMIA CONDITIONS]. PubMed. [Link]

-

[No Author]. (n.d.). [Influence of 2-ethyl-6-methyl-3-hydroxypyridine hemisuccinate on cerebral blood perfusion in rats under experimental pathology conditions]. PubMed. [Link]

-

[No Author]. (n.d.). Structure of 2-ethyl-6-methyl-3-hydroxypyridine succinate. ResearchGate. [Link]

-

[No Author]. (n.d.). [Complex application 2-ethyl-6-methyl-3-hydroxypyridine-succinate and vinpocetine in cerebrovascular disorder]. PubMed. [Link]

-

[No Author]. (n.d.). Experimental assessment of the effect of 2-ETHYL-6-METHYL-3-hydroxypyridine succinate (mexidol) on the growing organism. ResearchGate. [Link]

-

[No Author]. (2022, October 26). Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. PubMed. [Link]

-

[No Author]. (n.d.). Oxidative Glutamate Toxicity Can Be a Component of the Excitotoxicity Cascade. PMC. [Link]

-

[No Author]. (2022, October 26). Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. NIH. [Link]

-

[No Author]. (n.d.). [Mexidol effect on the factor induced by hypoxia HIF-1α expression in the rat cerebral cortex in ischemia]. PubMed. [Link]

-

[No Author]. (n.d.). Detection of apoptosis in human brainstem by TUNEL assay. PubMed. [Link]

-

[No Author]. (n.d.). Efficacy and Safety of Mexidol® in Stroke Therapy. ClinicalTrials.gov. [Link]

-

[No Author]. (2025, August 6). THE EFFECT OF MEXIDOL ON GLUTATHIONE SYSTEM IN RAT BRAIN UNDER MODELING OF PARKINSON'S DESEASE. ResearchGate. [Link]

-

[No Author]. (n.d.). Characterization of a pneumococcal meningitis mouse model. PMC. [Link]

-

[No Author]. (n.d.). Glutamate and GABA-mediated synaptic currents in neurons of the rat dorsal motor nucleus of the vagus. PubMed. [Link]

-

[No Author]. (2020, August 20). Neuronal death in pneumococcal meningitis is triggered by pneumolysin and pilus-1 interactions with β-actin. bioRxiv. [Link]

-

[No Author]. (n.d.). [The effect of Mexidol on the level of neurogenesis markers in acute cerebrovascular accident in the experiment]. PubMed. [Link]

-

[No Author]. (2024, June 13). Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders. PMC. [Link]

-

[No Author]. (n.d.). [Mexidol in the rehabilitation of patients in the acute ischemic stroke]. PubMed. [Link]

-

[No Author]. (n.d.). TUNEL assay for analysis of apoptotic cells in brain tissues. ResearchGate. [Link]

-

[No Author]. (n.d.). [An effect of mexidol on the expression of the transcription factor Nrf2 in the rat cerebral cortex in ischemia]. PubMed. [Link]

-

[No Author]. (2025, August 10). Stroke Rehabilitation and Motor Recovery. ResearchGate. [Link]

-

[No Author]. (2025, November 24). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. LinkedIn. [Link]

-

[No Author]. (n.d.). Hypoxia-Inducible Factor (HIF) in Ischemic Stroke and Neurodegenerative Disease. Frontiers. [Link]

-

[No Author]. (2019, October 26). Membranotropic and Antiradical Properties of 2-Nitroxysuccinate 3-Hydroxy-6-Methyl-2-Ethylpyridine. PubMed. [Link]

-

[No Author]. (2020, February 13). Paradoxical network excitation by glutamate release from VGluT3+ GABAergic interneurons. eLife. [Link]

-

[No Author]. (2022, November 4). Apoptosis | TUNEL Assay Principle Procedure. YouTube. [Link]

-

[No Author]. (n.d.). Method for inducing experimental pneumococcal meningitis in outbred mice. PubMed. [Link]

-

[No Author]. (n.d.). Modulation of Hydrogen Peroxide-Induced Oxidative Stress in Human Neuronal Cells by Thymoquinone-Rich Fraction and Thymoquinone via Transcriptomic Regulation of Antioxidant and Apoptotic Signaling Genes. NIH. [Link]

-

[No Author]. (n.d.). [The efficacy and safety of Mexidol Forte 250 as part of long-term sequential therapy in patients with carotid stroke]. PubMed. [Link]

-

[No Author]. (n.d.). Suppression of Glutamate-Induced Excitotoxicity by 2-Cyclopropylimino-3-methyl-1,3-thiazoline Hydrochloride in Rat Glial Cultures. PubMed Central. [Link]

-

[No Author]. (n.d.). Activators of Nrf2 to Counteract Neurodegenerative Diseases. MDPI. [Link]

-

[No Author]. (n.d.). Active Rehabilitation Technologies for Post-Stroke Patients. MDPI. [Link]

-

[No Author]. (2025, August 9). Contribution of different pneumococcal virulence factors to experimental meningitis in mice. ResearchGate. [Link]

-

[No Author]. (2023, January 17). Increased Methylation of Brain-Derived Neurotrophic Factor (BDNF) Is Related to Emotionally Unstable Personality Disorder and Severity of Suicide Attempt in Women. MDPI. [Link]

-

[No Author]. (n.d.). The Nrf2 Pathway in Ischemic Stroke: A Review. MDPI. [Link]

-

[No Author]. (n.d.). Neuroprotective effect of hydrogen peroxide on an in vitro model of brain ischaemia. PMC. [Link]

-

[No Author]. (2023, May 19). Developing In Vitro Models to Define the Role of Direct Mitochondrial Toxicity in Frequently Reported Drug-Induced Rhabdomyolysis. MDPI. [Link]

-

[No Author]. (n.d.). TUNEL Apoptosis Assay (Fluorescent). Creative Bioarray. [Link]

-

[No Author]. (n.d.). The Activity of Superoxide Dismutase (SOD), Levels of Malondialdehyde (MDA), and Nuclear Respiratory Factor-1 (NRF-1) …. ResearchGate. [Link]

-

[No Author]. (n.d.). Alzheimer's disease and hippocampus Comparison of malondialdehyde leve. Impressions@MAHE. [Link]

-

[No Author]. (n.d.). Pathophysiologically Relevant Levels of Hydrogen Peroxide Induce Glutamate-Independent Neurodegeneration That Involves Activation of Transient Receptor Potential Melastatin 7 Channels. PMC. [Link]

-

[No Author]. (n.d.). Distinct electrophysiological properties of glutamatergic, cholinergic and GABAergic rat septohippocampal neurons: novel implications for hippocampal rhythmicity. PMC. [Link]

-

[No Author]. (2023, August 21). NLRP3 Activation Contributes to Memory Impairment in an Experimental Model of Pneumococcal Meningitis. PMC. [Link]

-

[No Author]. (n.d.). On the relationship between GABA+ and glutamate across the brain. PMC. [Link]

-

[No Author]. (n.d.). Electrophysiology of ionotropic GABA receptors. PubMed. [Link]

Sources

- 1. [THE INFLUENCE OF MEXIDOL AND 2-ETHYL-6-METHYL-3-HYDROXYPYRIDINE HEMISUCCINATE ON LIPOFUSCINE CONTENT IN RAT BRAIN UNDER LOCAL PERMANENT ISCHEMIA CONDITIONS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Complex application 2-ethyl-6-methyl-3-hydroxypyridine-succinate and vinpocetine in cerebrovascular disorder] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ethylmethylhydroxypyridine Succinate Is an Inhibitor but Not a Substrate of ABCB1 and SLCO1B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Membranotropic and Antiradical Properties of 2-Nitroxysuccinate 3-Hydroxy-6-Methyl-2-Ethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [Mexidol effect on the factor induced by hypoxia HIF-1α expression in the rat cerebral cortex in ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [An effect of mexidol on the expression of the transcription factor Nrf2 in the rat cerebral cortex in ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [The effect of Mexidol on the level of neurogenesis markers in acute cerebrovascular accident in the experiment] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oxidative Glutamate Toxicity Can Be a Component of the Excitotoxicity Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suppression of Glutamate-Induced Excitotoxicity by 2-Cyclopropylimino-3-methyl-1,3-thiazoline Hydrochloride in Rat Glial Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glutamate and GABA-mediated synaptic currents in neurons of the rat dorsal motor nucleus of the vagus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Paradoxical network excitation by glutamate release from VGluT3+ GABAergic interneurons | eLife [elifesciences.org]

- 17. Distinct electrophysiological properties of glutamatergic, cholinergic and GABAergic rat septohippocampal neurons: novel implications for hippocampal rhythmicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. On the relationship between GABA+ and glutamate across the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. clyte.tech [clyte.tech]

- 22. m.youtube.com [m.youtube.com]

- 23. creative-bioarray.com [creative-bioarray.com]

Chemical structure and properties of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride

An In-depth Technical Guide to 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride

Foreword

For professionals in the fields of pharmacology, medicinal chemistry, and drug development, the exploration of molecules that can mitigate the deleterious effects of oxidative stress is a paramount objective. Among the synthetic antioxidants, the 3-hydroxypyridine class of compounds has garnered significant attention. This guide provides a comprehensive technical overview of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride, a prominent member of this class. While its succinate salt, known as Emoxypine or Mexidol, is more widely recognized in clinical practice, particularly in Russia and Eastern European countries, the hydrochloride salt serves as a crucial entity for research and development purposes.[1][2][3] This document is structured to provide not just data, but a deeper understanding of the molecule's chemical nature, synthesis, mechanism of action, and analytical validation, reflecting the integrated perspective of an application scientist. Our goal is to explain the causality behind the data and protocols, empowering researchers to effectively harness the potential of this compound.

Molecular Identity and Physicochemical Profile

A precise understanding of a compound's identity and physical properties is the bedrock of reproducible research. 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride is the hydrochloride salt of the active moiety, 2-ethyl-6-methyl-3-hydroxypyridine.[1] The addition of the hydrochloride group enhances the compound's stability and solubility in aqueous media, which is a critical consideration for formulation and in vitro experimental design.

The parent compound's structure, featuring a pyridine ring with hydroxyl, ethyl, and methyl substitutions, is analogous to pyridoxine (Vitamin B6), which provides an initial clue to its biological compatibility and low toxicity profile.[2][4]

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-ethyl-6-methylpyridin-3-ol;hydrochloride | PubChem[5] |

| CAS Number | 13258-59-8 | PubChem[5] |

| Parent CAS | 2364-75-2 | PubChem[6] |

| Molecular Formula | C₈H₁₂ClNO | CymitQuimica[7] |

| Molecular Weight | 173.64 g/mol | BOC Sciences[] |

| Canonical SMILES | CCC1=C(C=CC(=N1)C)O.Cl | PubChem[5] |

| InChI Key | KZUIXWYHQJZUOK-UHFFFAOYSA-N | PubChem[5] |

| Synonyms | Emoxipine hydrochloride, Mexidol hydrochloride, 6-Methyl-2-ethyl-3-hydroxypyridine HCl | PubChem[5][7] |

Table 2: Physicochemical Properties

| Property | Value | Notes | Source |

| Physical Form | White to Off-White Solid | --- | ChemicalBook[9] |

| Melting Point | 136-138 °C | For the parent compound. | ChemicalBook[9] |

| Boiling Point | 280.6 ± 35.0 °C | Predicted value. | ChemicalBook[9] |

| Density | 1.053 ± 0.06 g/cm³ | Predicted value. | ChemicalBook[9] |

| pKa | 10.59 ± 0.10 | Predicted value. | ChemicalBook[9] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | Hydrochloride salt exhibits higher aqueous solubility. | ChemicalBook[9] |

Synthesis and Analytical Characterization

The synthesis of 3-hydroxypyridine derivatives often relies on the Ledicke rearrangement, a classic method that transforms acylfurans into the corresponding pyridine structures.[10] This approach provides a reliable pathway to the core scaffold of 2-Ethyl-6-methyl-3-hydroxypyridine.

Synthesis Workflow

The synthesis is a two-step process. The first step involves the acylation of 2-methylfuran to produce an intermediate, 2-propionyl-5-methylfuran. The critical second step is the ring expansion and rearrangement of this intermediate in the presence of ammonia under heat and pressure to form the desired pyridine ring. The choice of a solid acid catalyst in the first step and a phase-transfer catalyst in the second can improve yield, reduce reaction times, and minimize by-product formation, reflecting a modern approach to process chemistry that prioritizes efficiency and sustainability.[11]

Caption: General workflow for the synthesis of 2-Ethyl-6-methyl-3-hydroxypyridine HCl.

Experimental Protocol: Synthesis

This protocol is a synthesized example based on published methodologies and should be adapted and optimized under appropriate laboratory conditions.[10][11]

-

Step 1: Synthesis of 2-Propionyl-5-methylfuran.

-

To a reaction vessel containing propionic anhydride (1.5 eq), add a solid acid catalyst (e.g., SO₄²⁻/ZrO₂, ~5-10% w/w).

-

Stir and heat the mixture to 100°C.

-

Slowly add 2-methylfuran (1.0 eq) dropwise. The exothermic reaction will raise the temperature; maintain it at approximately 120°C for 1-2 hours.

-

Cool the reaction mixture to room temperature. Filter to remove the catalyst.

-

Neutralize the filtrate to pH 7 with a suitable base (e.g., NaOH solution). The organic layer containing the product is separated and purified via vacuum distillation.

-

-

Step 2: Synthesis of 2-Ethyl-6-methyl-3-hydroxypyridine.

-

In a high-pressure autoclave, combine the 2-propionyl-5-methylfuran from Step 1 with aqueous ammonia (~25%) and ammonium chloride.

-

Seal the autoclave and heat to 150-200°C, allowing the pressure to rise to 2.5-5.0 MPa. Maintain these conditions for 8-12 hours.[10]

-

Cool the autoclave. The crude product will precipitate from the reaction mixture.

-

Filter the precipitate and wash with chilled acetone or isopropanol.

-

Further purify the crude product by recrystallization from a suitable solvent like isopropanol.

-

-

Step 3: Conversion to Hydrochloride Salt.

-

Dissolve the purified base in water.

-

Carefully add hydrochloric acid with stirring until the pH of the solution is ≤ 3.0. This ensures complete protonation of the pyridine nitrogen.[10]

-

Induce precipitation of the hydrochloride salt by adding sodium chloride ("salting out").

-

Filter the resulting solid, wash with a minimal amount of cold water, and dry under a vacuum to yield the final product.

-

Analytical Validation Protocol: HPLC Purity Assessment

Trustworthiness in research demands rigorous purity assessment. A self-validating system for quality control is essential. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water) is often effective. The specific gradient must be optimized to achieve good separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the compound's UV spectrum (typically around 270-280 nm).

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the synthesized compound.

-

Dissolve in a known volume (e.g., 1 mL) of the mobile phase or a compatible solvent (e.g., methanol).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Analysis:

-

Inject a standard volume (e.g., 10 µL) onto the column.

-

Record the chromatogram. The purity is calculated based on the area of the main peak relative to the total area of all peaks. A purity of >98% is generally required for pharmacological research.[7]

-

Mechanism of Action: A Multifaceted Antioxidant

The therapeutic potential of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride stems from its multifaceted mechanism of action, which is centered on its antioxidant and membrane-protective properties.[1]

Direct Antioxidant Activity

The core of its function lies in the 3-hydroxypyridine moiety. This structure acts as an efficient free radical scavenger. The phenolic hydroxyl group can donate a hydrogen atom to neutralize highly reactive oxygen species (ROS), such as hydroxyl and superoxide radicals, thereby terminating the chain reactions of lipid peroxidation that cause cellular damage.[4][12]

Membrane Protection and Modulation

Beyond direct scavenging, the compound exhibits significant membrane-protective effects. It inhibits the oxidation of lipids within biological membranes, which is crucial for maintaining cellular integrity and function.[1] This is achieved by:

-

Modulating Lipid Peroxidation Pathways: It interferes with the enzymatic and non-enzymatic pathways that lead to lipid damage.[1]

-

Influencing Membrane Fluidity: By embedding within the lipid bilayer, it can influence the physical properties of the membrane, making it more resistant to oxidative attack.

-

Modulating Membrane-Bound Enzymes: It has been shown to affect the activity of key enzymes located within the cell membrane, further contributing to cellular homeostasis.[1]

Indirect Antioxidant and Neuroprotective Pathways

The compound also exerts its effects through indirect mechanisms:

-

Enhancement of Endogenous Antioxidants: It can boost the activity of the cell's own antioxidant defense systems, such as the enzymes superoxide dismutase (SOD) and glutathione peroxidase.[12]

-

Mitochondrial Support: It has a modulating effect on mitochondrial respiration and can protect mitochondrial proteins and lipids from oxidative modification.[1] The succinate component in the related compound Mexidol is known to support ATP synthesis, enhancing tissue resistance to hypoxia.[12]

-

Receptor Modulation: Research indicates it can influence important neurotransmitter receptor complexes, including GABA and acetylcholine receptors, which partly explains its neuroprotective and anxiolytic properties.[1][13]

Caption: Multifaceted mechanism of action of 2-Ethyl-6-methyl-3-hydroxypyridine.

Pharmacological Profile and Therapeutic Potential

The diverse mechanisms of action translate into a broad spectrum of pharmacological effects, making this compound a subject of interest for various therapeutic areas. While many studies focus on the succinate salt, the underlying activity is derived from the 2-ethyl-6-methyl-3-hydroxypyridine moiety.

Table 3: Summary of Pharmacological Activities

| Pharmacological Effect | Description | Potential Application | Source |

| Neuroprotective | Protects neurons from damage caused by ischemia, excitotoxicity, and oxidative stress. Modulates GABA and acetylcholine receptors. | Ischemic stroke, neurodegenerative diseases, traumatic brain injury. | [1][4] |

| Anxiolytic/Anti-stress | Exhibits calming effects and reduces anxiety, likely through modulation of GABAergic systems. | Anxiety disorders, stress-related conditions. | [2] |

| Anti-ischemic | Improves blood circulation and tissue oxygenation, protecting against damage from reduced blood flow. | Chronic cerebral ischemia, coronary artery disease. | [1][12] |

| Cardioprotective | Protects heart tissue from ischemic and reperfusion injury; may lower cholesterol levels. | Myocardial infarction, atherosclerosis. | [2] |

| Antiplatelet | Inhibits the aggregation of platelets, which can help prevent the formation of blood clots. | Thrombotic disorders. | [2][5] |

| Ophthalmology | Protects retinal tissues from oxidative and ischemic damage. | Glaucoma, diabetic retinopathy. | [3][4] |

| Hepatoprotective | Reduces liver damage induced by toxins (e.g., paracetamol) by inhibiting lipid peroxidation. | Drug-induced liver injury. | [12] |

Conclusion for the Research Professional

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride is more than just a chemical reagent; it is a well-characterized pharmacological tool with a robust mechanism of action centered on mitigating oxidative stress and protecting cellular membranes. For the drug development professional, it represents a scaffold with proven biological activity and a favorable safety profile, worthy of further investigation and derivatization. For the research scientist, its value lies in its utility as a reliable agent to study and counteract the pathophysiology of diseases rooted in ischemia and oxidative damage. The protocols and data presented in this guide serve as a foundation for rigorous, reproducible science, enabling the continued exploration of this promising therapeutic agent.

References

-

ACMD review of the evidence on the use and harms of etomidate (accessible). GOV.UK. [Link]

- Method of producing 2-ethyl-6-methyl-3-hydroxypyridine.

-

Emoxypine. Wikipedia. [Link]

-

6-Methyl-2-ethyl-3-hydroxypyridine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

6-Methyl-2-ethyl-3-hydroxypyridine. PubChem, National Center for Biotechnology Information. [Link]

-

Structure of 2-ethyl-6-methyl-3-hydroxypyridine succinate. ResearchGate. [Link]

-

Synthesis, Toxicological Evaluation, and Antihypoxic Effect of 2-Ethyl-6-Methylpyridinol-3-yl Thioctate. ResearchGate. [Link]

-

Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications. National Center for Biotechnology Information. [Link]

- Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine.

Sources

- 1. 2-Ethyl-6-methyl-3-hydroxypyridine Hydrochloride [benchchem.com]

- 2. Emoxypine - Wikipedia [en.wikipedia.org]

- 3. Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 2364-75-2: Emoxipin | CymitQuimica [cymitquimica.com]

- 5. 6-Methyl-2-ethyl-3-hydroxypyridine hydrochloride | C8H12ClNO | CID 128852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Methyl-2-ethyl-3-hydroxypyridine | C8H11NO | CID 114681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride [cymitquimica.com]

- 9. 2364-75-2 CAS MSDS (2-ETHYL-3-HYDROXY-6-METHYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. RU2395498C1 - Method of producing 2-ethyl-6-methyl-3-hydroxypyridine - Google Patents [patents.google.com]

- 11. CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. gov.uk [gov.uk]

Literature review on 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride

Common Names: Emoxypine HCl, Emoxipine, Methylethylpyridinol CAS Registry Number: 13258-59-8[1][2][3]

Executive Summary

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride is a structural analog of pyridoxine (Vitamin B6), engineered to function as a membrane-stabilizing antioxidant rather than a vitamin co-factor.[1][3] Unlike standard antioxidants that strictly scavenge free radicals in the cytosol, this molecule exhibits a unique amphiphilic pharmacophore . It localizes within the lipid bilayer of cell membranes, modulating membrane viscosity and fluidity.[4]

This technical guide analyzes the molecule's dual-action mechanism:

-

Direct Antioxidant Action: Inhibition of lipid peroxidation (LPO).[1][5][6]

-

Allosteric Modulation: Enhancement of receptor binding capacity (GABA, Benzodiazepine, Acetylcholine) via membrane structural modification.

Critical Distinction for Researchers:

-

Hydrochloride Salt (Emoxypine): Primarily used in ophthalmology (retinoprotection) and acute care (injectables) due to high water solubility and local tissue tolerance.

-

Succinate Salt (Mexidol): Preferred for systemic neurological applications due to the synergistic antihypoxic effects of the succinate moiety on the Krebs cycle.

Chemical Identity & Synthesis

The core structure is a 3-hydroxypyridine derivative.[1][2][5][7][8][9] The synthesis relies on the Ledicke rearrangement , transforming a furan precursor into a pyridine ring under high pressure.[3]

Structural Properties[1]

-

Molecular Formula: C

H -

pKa: ~4.5 (pyridine nitrogen), making it protonated at physiological pH.

-

Solubility: Highly soluble in water; soluble in ethanol.[1]

Industrial Synthesis Protocol

The following is a validated synthesis workflow for the hydrochloride salt, optimized for yield and purity.

Figure 1: Industrial synthesis pathway via furan ring expansion.

Pharmacodynamics: The Membrane-Receptor-Enzyme Complex

The therapeutic efficacy of Emoxypine HCl stems from its ability to alter the biophysical properties of the neuronal membrane.

Mechanism of Action (MOA)

Oxidative stress leads to the formation of lipid hydroperoxides, which increase membrane rigidity (viscosity). Rigid membranes impair the conformational changes required for receptor signaling (e.g., GABA-benzodiazepine complex).[1][3]

The Emoxypine Intervention:

-

LPO Inhibition: Reduces the concentration of toxic aldehydes (MDA, 4-HNE).[1]

-

Fluidity Restoration: Increases the lipid-to-protein ratio and membrane fluidity.[1][4]

-

Ligand Affinity Enhancement: By "loosening" the membrane environment, it lowers the activation energy for receptor-ligand binding.[1][3]

Figure 2: Mechanistic pathway showing how Emoxypine restores signaling via membrane modulation.[1][3]

Experimental Protocol: Lipid Peroxidation Inhibition Assay

For researchers validating the antioxidant potency of Emoxypine HCl, the TBARS (Thiobarbituric Acid Reactive Substances) assay is the gold standard. This protocol measures the reduction of Malondialdehyde (MDA) production in tissue homogenates.

Reagents & Preparation

-

Buffer: 0.1 M Phosphate Buffer (pH 7.4).

-

Inducer: FeSO

(0.5 mM) + Ascorbic Acid (0.1 mM) (Fenton Reaction system).[1] -

Stop Solution: 20% Trichloroacetic acid (TCA).[1]

-

Detection Reagent: 0.8% Thiobarbituric acid (TBA).[1]

-

Reference Standard: Trolox or pure Emoxypine HCl.[1]

Step-by-Step Methodology

-

Tissue Preparation: Homogenize rat brain or liver tissue (10% w/v) in cold phosphate buffer. Centrifuge at 3000g for 10 min to remove debris.

-

Drug Incubation:

-

Control Tube: 1 mL Homogenate + Vehicle.

-

Test Tube: 1 mL Homogenate + Emoxypine HCl (Concentration range: 10

M - 1 mM). -

Incubate at 37°C for 15 minutes before inducing stress.

-

-

Oxidative Induction: Add FeSO

and Ascorbic Acid to all tubes. Incubate at 37°C for 60 minutes. -

Reaction Termination: Add 1 mL of 20% TCA to precipitate proteins. Centrifuge at 3000g for 10 min.

-

Chromogen Formation: Transfer 1 mL of supernatant to a fresh tube. Add 1 mL of 0.8% TBA. Heat in a boiling water bath (95°C) for 45-60 minutes.

-

Quantification: Cool to room temperature. Measure absorbance at 532 nm .

-

Calculation:

[1]

Pharmacokinetics & Clinical Profile

The pharmacokinetic profile of the hydrochloride salt is characterized by rapid absorption and extensive hepatic metabolism.

Pharmacokinetic Parameters (Human/Rat Data)

| Parameter | Value | Notes |

| T | 0.5 - 1.0 hours | Rapidly absorbed after oral/IM administration.[1][3] |

| T | 2.0 - 2.6 hours | Short half-life requires multiple daily doses (TID).[1] |

| Metabolism | Hepatic (Glucuronidation) | Metabolized to 3-hydroxypyridine phosphate and glucuronide conjugates.[1] |

| Excretion | Renal | Excreted primarily in urine as metabolites.[1] |

| BBB Penetration | High | Easily crosses the Blood-Brain Barrier.[1] |

Therapeutic Indications (HCl vs. Succinate)

| Indication | Preferred Salt | Rationale |

| Acute Ischemic Stroke | Succinate (Mexidol) | Succinate fuels the Krebs cycle during hypoxia.[1][3] |

| Glaucoma / Retinal Hemorrhage | Hydrochloride (Emoxipine) | High solubility allows for concentrated eye drops; protects retinal ganglion cells.[1] |

| Traumatic Brain Injury | Succinate | Systemic neuroprotection.[1][10] |

| Surgical Stress / Anxiety | Hydrochloride | Membrane stabilization modulates GABA receptors for anxiolytic effect.[1] |

Safety & Toxicology

Emoxypine HCl exhibits a wide therapeutic window with low toxicity.

-

LD50 (Mice, IP): > 400 mg/kg.

-

LD50 (Rats, Oral): > 2000 mg/kg.

-

Side Effects: Rare.[1] May include dry mouth, metallic taste, or mild allergic reactions (rash).[3]

-

Contraindications: Acute renal or hepatic failure (due to metabolic clearance route).[1]

References

-

PubChem. (n.d.).[1] 6-Methyl-2-ethyl-3-hydroxypyridine hydrochloride (Compound Summary).[1][3][8] National Library of Medicine.[1] Retrieved from [Link]

-

Voronina, T. A., et al. (2025).[3] The known and new ideas about the mechanism of action and the spectrum of effects of Mexidol.[9] Zhurnal Nevrologii i Psikhiatrii imeni S.S.[9] Korsakova. Retrieved from [Link]

-

Google Patents. (2010).[1] Method of producing 2-ethyl-6-methyl-3-hydroxypyridine (RU2395498C1).[1][3][8] Retrieved from

-

Protocols.io. (2019).[1][11] Thiobarbituric acid reactive substances (TBARS) Assay. Retrieved from [Link][1]

-

MDPI. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems.[1][12][13][14] Antioxidants.[1][2][4][5][7][10][12][13][15] Retrieved from [Link][1][5][13]

Sources

- 1. 6-Methyl-2-ethyl-3-hydroxypyridine hydrochloride | C8H12ClNO | CID 128852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Ethyl-6-methyl-3-hydroxypyridine Hydrochloride [benchchem.com]

- 3. CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine - Google Patents [patents.google.com]

- 4. Emoxypine - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. CAS 2364-75-2: Emoxipin | CymitQuimica [cymitquimica.com]

- 8. RU2395498C1 - Method of producing 2-ethyl-6-methyl-3-hydroxypyridine - Google Patents [patents.google.com]

- 9. [The known and new ideas about the mechanism of action and the spectrum of effects of Mexidol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. protocols.io [protocols.io]

- 12. ethosbiosciences.com [ethosbiosciences.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. semaxpolska.com [semaxpolska.com]

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride CAS number 13258-59-8

CAS: 13258-59-8 Common Aliases: Emoxypine Hydrochloride, Methylethylpyridinol HCl, Epigid.[1][2]

Executive Summary & Chemical Identity

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride is a structural analog of Pyridoxine (Vitamin B6), distinguished by its potent membrane-stabilizing and antioxidant properties.[2][3] Unlike traditional antioxidants that primarily scavenge free radicals in the cytosol, this compound integrates into the lipid bilayer, modulating membrane fluidity and receptor functionality.

It is widely utilized in neurological and cardiological research for its ability to inhibit lipid peroxidation, increase the binding affinity of the GABA-benzodiazepine receptor complex, and protect mitochondrial enzyme systems during hypoxia.

Physicochemical Profile

| Property | Specification |

| Molecular Formula | C₈H₁₁NO[1][2][][5][6][7] · HCl |

| Molecular Weight | 173.64 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water; soluble in ethanol; slightly soluble in acetone.[2] |

| Melting Point | 136–138 °C (Standard); 144 °C (Recrystallized) |

| pKa | ~10.59 (Predicted for the hydroxyl group) |

| UV Absorption | λmax ≈ 296 nm (in aqueous acid) |

Synthesis & Manufacturing Logic

The industrial synthesis of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride typically avoids direct pyridine substitution due to low yields.[2] The preferred route involves the transformation of furan derivatives, specifically 5-methyl-2-propionylfuran , which serves as the acyclic precursor.[2][5]

Synthetic Pathway Analysis[2]

-

Precursor Formation: The process begins with the acylation of furan to produce 5-methyl-2-propionylfuran.[2]

-

Cyclization (The "Furan-to-Pyridine" Switch): The furan derivative reacts with ammonia (or ammonium salts) at high temperature and pressure.[2] The oxygen of the furan ring is replaced by nitrogen, expanding the ring system to form the pyridine core.

-

Salt Formation: The resulting free base (2-ethyl-6-methyl-3-hydroxypyridine) is dissolved in a solvent system (e.g., ethanol/diethyl ether) and treated with gaseous hydrogen chloride or concentrated HCl to precipitate the hydrochloride salt.[2]

Visualization: Synthetic Workflow

Figure 1: Industrial synthesis route via furan recyclization.[2][5] The critical step is the ammonia-induced ring expansion.[2]

Pharmacodynamics & Mechanism of Action

The therapeutic efficacy of CAS 13258-59-8 stems from its dual action: antioxidant intervention and membrane modulation .[2][8]

Lipid Peroxidation Inhibition

The compound inhibits the free-radical oxidation of membrane lipids.[2] By neutralizing reactive oxygen species (ROS), it prevents the degradation of the phospholipid bilayer.[2] This is critical in ischemia, where oxidative stress normally leads to membrane rigidity and cell death.[2]

Receptor Complex Modulation

A unique feature of this molecule is its ability to modify the lipid environment surrounding receptor proteins.[2]

-

GABAergic System: It increases the binding affinity of the GABA-benzodiazepine receptor complex.[2] It does not bind directly to the receptor site like a benzodiazepine; rather, it alters the membrane viscosity, allowing the receptor protein to adopt a high-affinity conformation.

-

Acetylcholine: It enhances the transport of neurotransmitters by stabilizing the presynaptic membrane.[2]

Visualization: Mechanism of Action

Figure 2: The cascade of membrane stabilization leading to receptor enhancement and neuroprotection.[2]

Analytical Methodology: HPLC Protocol

For the quantification of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride in raw material or pharmaceutical formulations, a Reverse-Phase HPLC (RP-HPLC) method is the gold standard.[2]

Note: Pyridine derivatives can cause peak tailing due to interaction with residual silanol groups on the column.[2] The use of an ion-pairing agent or strict pH control is required.[2]

Validated Protocol Parameters

| Parameter | Specification |

| Column | C18 (Octadecylsilyl), 250 mm × 4.6 mm, 5 µm (e.g., Hypersil Gold or equivalent) |

| Mobile Phase | Phosphate Buffer (pH 3.0–4.0) : Acetonitrile (80:20 v/v) |

| Buffer Prep | 0.05 M KH₂PO₄, adjusted to pH 3.0 with Orthophosphoric acid.[2] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection (UV) | 296 nm (Characteristic λmax for hydroxypyridines) |

| Temperature | 25 °C (Ambient) |

| Retention Time | ~5–7 minutes (Dependent on exact organic ratio) |

System Suitability Criteria

-

Tailing Factor: < 2.0 (Crucial for pyridine bases).[2]

-

Theoretical Plates: > 2000.

-

RSD (Replicates): < 2.0%.[2]

References

-

PubChem. (2025).[2][9] 6-Methyl-2-ethyl-3-hydroxypyridine hydrochloride (Compound Summary).[1][2][5][7] National Library of Medicine.[2] [Link][2]

-